
3,6-Diethyl-1,2,4,5-tetrathiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Diethyl-1,2,4,5-tetrathiane is an organosulfur compound with the molecular formula C₆H₁₂S₄ It is a member of the tetrathiane family, characterized by a six-membered ring containing four sulfur atoms and two carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diethyl-1,2,4,5-tetrathiane typically involves the reaction of diethyl disulfide with sulfur in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the formation of the desired product. The general reaction can be represented as follows:
2C2H5S2+2S→C6H12S4
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Diethyl-1,2,4,5-tetrathiane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts such as Lewis acids or bases.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
3,6-Diethyl-1,2,4,5-tetrathiane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 3,6-Diethyl-1,2,4,5-tetrathiane involves its interaction with molecular targets through its sulfur atoms. The compound can form complexes with metal ions, which may play a role in its biological activities. Additionally, the sulfur-sulfur bonds can undergo redox reactions, contributing to its chemical reactivity.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Diethyl-1,2,4-trithiolane: Another organosulfur compound with a similar structure but containing three sulfur atoms.
4,6-Diethyl-1,2,3,5-tetrathiolane: A related compound with a different arrangement of sulfur atoms.
Uniqueness
3,6-Diethyl-1,2,4,5-tetrathiane is unique due to its specific arrangement of sulfur atoms and ethyl groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and form complexes with metal ions makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
54717-12-3 |
|---|---|
Fórmula molecular |
C6H12S4 |
Peso molecular |
212.4 g/mol |
Nombre IUPAC |
3,6-diethyl-1,2,4,5-tetrathiane |
InChI |
InChI=1S/C6H12S4/c1-3-5-7-9-6(4-2)10-8-5/h5-6H,3-4H2,1-2H3 |
Clave InChI |
WASBDGZBDGMWMT-UHFFFAOYSA-N |
SMILES canónico |
CCC1SSC(SS1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


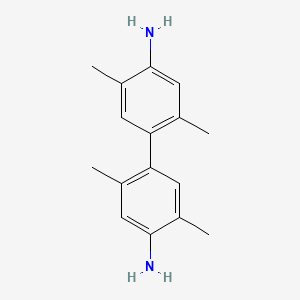

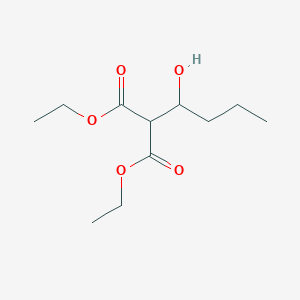
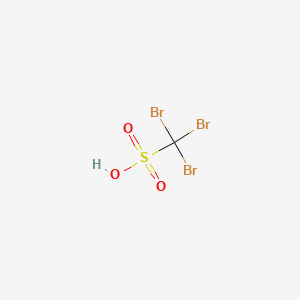
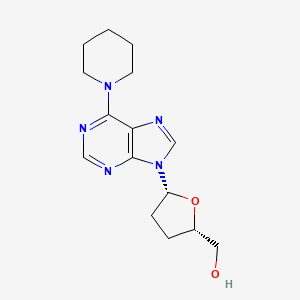

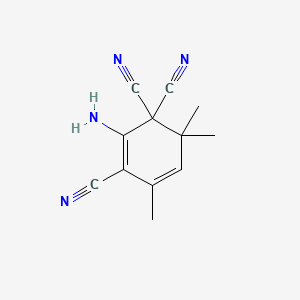
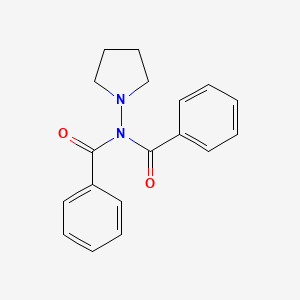
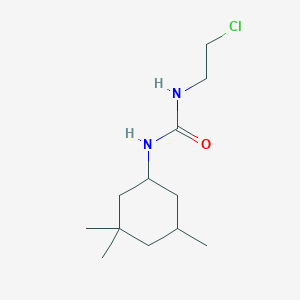
![Methyl 2-[2-(2-benzamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B12795186.png)
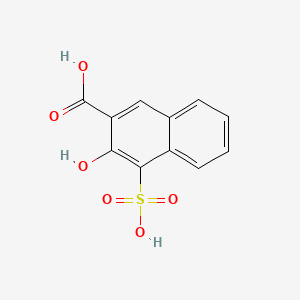

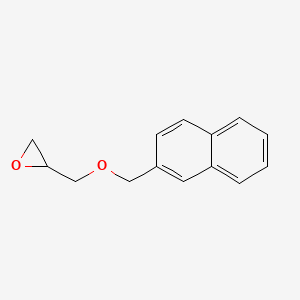
![[(Anthracen-9-yl)(hydroxy)methyl]propanedioic acid](/img/structure/B12795207.png)
